Enhanced Enantiomeric Purity
The R-enantiomer of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is routinely supplied with an enantiomeric excess (ee) of >98%, as verified by chiral HPLC on Chiralpak AD-H columns. In contrast, generic or racemic batches typically exhibit ee <50%, leading to unpredictable stereochemical outcomes in downstream reactions .
| Evidence Dimension | Enantiomeric excess (ee) of chiral β-amino alcohol |
|---|---|
| Target Compound Data | >98% ee (R-enantiomer, hydrochloride salt) |
| Comparator Or Baseline | Racemic mixture: <50% ee; S-enantiomer or low-grade R-enantiomer: variable, often <95% ee |
| Quantified Difference | Minimum 48 percentage point improvement in ee |
| Conditions | Chiral HPLC using Chiralpak AD-H column |
Why This Matters
For stereoselective synthesis, high ee ensures reproducible asymmetric induction and minimizes the formation of undesired diastereomers, directly reducing purification costs and increasing yield of the target enantiopure product.
